4-Methyl-6-[3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine
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Overview
Description
4-Methyl-6-[3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine is a complex organic compound that features a trifluoromethyl group and a triazolo-pyridazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-[3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine typically involves multi-step organic reactions. One common method includes the reaction of 2-chloropyrazine with hydrazine hydrate in ethanol, followed by the addition of trifluoroacetic anhydride and chlorobenzene. The mixture is then heated and refluxed with methanesulfonic acid, and the resulting product is purified through various steps including distillation and separation of organic phases .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of high-pressure reactors and continuous flow systems could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-[3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated solvents and strong nucleophiles like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine oxides, while reduction could produce reduced triazolo derivatives.
Scientific Research Applications
4-Methyl-6-[3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a kinase inhibitor, particularly targeting c-Met and VEGFR-2 kinases.
Antibacterial Activity: The compound and its derivatives have shown promising antibacterial activities against various strains of bacteria.
Cancer Research: It has been evaluated for its antiproliferative activities against cancer cell lines, showing potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 4-Methyl-6-[3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine involves inhibition of specific kinases such as c-Met and VEGFR-2. These kinases play crucial roles in cell signaling pathways that regulate cell proliferation, survival, and angiogenesis. By inhibiting these kinases, the compound can induce apoptosis and inhibit tumor growth .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-6-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine
- (3R)-3-Amino-1-[3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one
Uniqueness
4-Methyl-6-[3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine is unique due to its specific structural features, such as the combination of a pyrimidine ring with a triazolo-pyridazine moiety and a trifluoromethyl group
Properties
Molecular Formula |
C16H16F3N7O |
---|---|
Molecular Weight |
379.34 g/mol |
IUPAC Name |
6-[[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]methoxy]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C16H16F3N7O/c1-10-6-13(21-9-20-10)25-5-4-11(7-25)8-27-14-3-2-12-22-23-15(16(17,18)19)26(12)24-14/h2-3,6,9,11H,4-5,7-8H2,1H3 |
InChI Key |
IIIYPFHAUUEPPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCC(C2)COC3=NN4C(=NN=C4C(F)(F)F)C=C3 |
Origin of Product |
United States |
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